3,5-dichloro-N-(3-pyridinylmethyl)benzamide
描述
3,5-dichloro-N-(3-pyridinylmethyl)benzamide, commonly known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience research. It belongs to the family of translocator protein (TSPO) ligands and is used for imaging purposes in positron emission tomography (PET) scans.
科学研究应用
DPA-714 is primarily used as a 3,5-dichloro-N-(3-pyridinylmethyl)benzamide ligand for imaging purposes in PET scans. This compound is a protein that is upregulated in response to cellular stress and inflammation, making it a potential biomarker for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been shown to bind specifically to this compound in the brain, allowing for the non-invasive imaging of this compound expression in vivo (Chauveau et al., 2009).
作用机制
DPA-714 binds to the 3,5-dichloro-N-(3-pyridinylmethyl)benzamide protein in the outer membrane of mitochondria, which is upregulated in response to cellular stress and inflammation. The exact mechanism of action of DPA-714 is not fully understood, but it is believed to modulate the immune response and reduce inflammation in the brain (Rupprecht et al., 2010).
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory effects in the brain, reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to modulate the immune response and reduce oxidative stress in the brain (Gatliff et al., 2014). In addition, DPA-714 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease (Barron et al., 2013).
实验室实验的优点和局限性
One of the main advantages of using DPA-714 in lab experiments is its specificity for 3,5-dichloro-N-(3-pyridinylmethyl)benzamide, allowing for the non-invasive imaging of this compound expression in vivo. However, DPA-714 has a relatively short half-life in the body, which limits its use in longitudinal studies. In addition, DPA-714 has been shown to have off-target effects, such as binding to the sigma-1 receptor, which may complicate its interpretation in some experiments (James et al., 2014).
未来方向
There are several future directions for the use of DPA-714 in neuroscience research. One area of interest is the potential use of DPA-714 as a biomarker for the early detection of neuroinflammation in various neurological disorders. In addition, DPA-714 may have therapeutic potential for the treatment of neuroinflammatory disorders such as Alzheimer's disease and multiple sclerosis. Finally, there is ongoing research into the development of new 3,5-dichloro-N-(3-pyridinylmethyl)benzamide ligands with improved specificity and longer half-lives, which may overcome some of the limitations of DPA-714 (Lavisse et al., 2015).
Conclusion:
DPA-714 is a small molecule that has gained significant attention in the field of neuroscience research due to its specificity for this compound and its potential as a biomarker for various neurological disorders. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory effects in the brain and improve cognitive function in animal models of Alzheimer's disease. However, its short half-life and off-target effects may limit its use in some experiments. Nonetheless, there are several future directions for the use of DPA-714 in neuroscience research, including its potential as a biomarker and therapeutic agent.
属性
IUPAC Name |
3,5-dichloro-N-(pyridin-3-ylmethyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-11-4-10(5-12(15)6-11)13(18)17-8-9-2-1-3-16-7-9/h1-7H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHGHXDMPJBSQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。